KRas G12C inhibitor 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KRas G12C inhibitor 1 is a small molecule that specifically targets the KRas G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This compound covalently binds to the cysteine residue at position 12 of the KRas protein, locking it in an inactive GDP-bound state and thereby inhibiting its oncogenic signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRas G12C inhibitor 1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity . Common reagents used in these reactions include various halogenated compounds, amines, and coupling agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve consistent production .

Chemical Reactions Analysis

Types of Reactions

KRas G12C inhibitor 1 primarily undergoes covalent binding reactions with the thiol group of the cysteine residue in the KRas protein . This reaction is highly specific and occurs under physiological conditions.

Common Reagents and Conditions

The covalent binding reaction typically involves the use of electrophilic warheads that react with the nucleophilic thiol group of cysteine. Common reagents include acrylamides and other electrophilic compounds .

Major Products Formed

The major product of the reaction is the covalently modified KRas protein, which is locked in its inactive GDP-bound state. This modification effectively inhibits the downstream signaling pathways that drive cancer cell proliferation .

Scientific Research Applications

KRas G12C inhibitor 1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

In chemistry, this compound is used as a tool compound to study the structure and function of the KRas protein. It helps researchers understand the molecular mechanisms underlying KRas-mediated signaling and its role in cancer .

Biology

In biology, this compound is used to investigate the cellular and molecular effects of KRas inhibition. It aids in the study of cell signaling pathways, gene expression, and protein interactions .

Medicine

In medicine, this compound is being explored as a therapeutic agent for the treatment of cancers harboring the KRas G12C mutation. Clinical trials have shown promising results, with significant tumor regression observed in patients .

Industry

In the pharmaceutical industry, this compound serves as a lead compound for the development of new cancer therapies. Its unique mechanism of action and high specificity make it an attractive candidate for drug development .

Mechanism of Action

KRas G12C inhibitor 1 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRas protein, which is mutated to cysteine in the G12C variant . This binding locks the protein in its inactive GDP-bound state, preventing the exchange of GDP for GTP and thereby inhibiting its activation . The inhibition of KRas activation disrupts downstream signaling pathways, such as the MAPK and PI3K pathways, which are critical for cancer cell proliferation and survival .

Comparison with Similar Compounds

Other similar compounds include sotorasib and adagrasib . These compounds share a similar mechanism of action but differ in their binding kinetics, potency, and clinical efficacy .

Similar Compounds

Adagrasib: Another KRas G12C inhibitor with a longer half-life and higher potency compared to sotorasib.

ARS-853: An early-stage KRas G12C inhibitor used primarily in preclinical studies.

Uniqueness

KRas G12C inhibitor 1 is unique in its ability to rapidly and covalently bind to the KRas G12C protein, offering high specificity and potency. Its distinct binding kinetics and ability to overcome resistance mechanisms make it a valuable addition to the arsenal of KRas-targeted therapies .

Properties

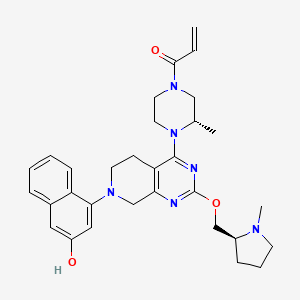

Molecular Formula |

C31H38N6O3 |

|---|---|

Molecular Weight |

542.7 g/mol |

IUPAC Name |

1-[(3S)-4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C31H38N6O3/c1-4-29(39)36-14-15-37(21(2)18-36)30-26-11-13-35(28-17-24(38)16-22-8-5-6-10-25(22)28)19-27(26)32-31(33-30)40-20-23-9-7-12-34(23)3/h4-6,8,10,16-17,21,23,38H,1,7,9,11-15,18-20H2,2-3H3/t21-,23-/m0/s1 |

InChI Key |

LTVKHYYCQYQXDM-GMAHTHKFSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=NC3=C2CCN(C3)C4=CC(=CC5=CC=CC=C54)O)OC[C@@H]6CCCN6C)C(=O)C=C |

Canonical SMILES |

CC1CN(CCN1C2=NC(=NC3=C2CCN(C3)C4=CC(=CC5=CC=CC=C54)O)OCC6CCCN6C)C(=O)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.